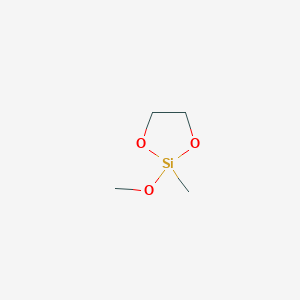![molecular formula C24H22O4 B14479379 4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol CAS No. 65195-28-0](/img/structure/B14479379.png)
4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol is a chiral organic compound featuring two naphthalene rings connected by a single bond, with ethoxy groups at the 4 and 4’ positions and hydroxyl groups at the 1 and 1’ positions. This compound is known for its axial chirality, which arises from the restricted rotation around the single bond connecting the two naphthalene rings. This unique structural feature makes it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-bi-2-naphthol, which is commercially available or can be synthesized from naphthalene derivatives.
Ethoxylation: The hydroxyl groups at the 4 and 4’ positions are ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted binaphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol is primarily related to its ability to interact with other chiral molecules. The axial chirality of the compound allows it to form stable complexes with various metal ions and organic molecules. These interactions are crucial in asymmetric catalysis, where the compound acts as a chiral ligand, facilitating the formation of enantiomerically enriched products .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bi-2-naphthol: A precursor to 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol, known for its use in chiral catalysis.
2,2’-Dimethoxy-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups.
6,6’-Dicarboxyl-2,2’-diethoxy-1,1’-binaphthalene: A derivative with carboxyl groups, used in the synthesis of metal-organic frameworks.
Uniqueness: 4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethoxy groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
65195-28-0 |
|---|---|
Molekularformel |
C24H22O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-ethoxy-2-(4-ethoxy-1-hydroxynaphthalen-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C24H22O4/c1-3-27-21-13-19(23(25)17-11-7-5-9-15(17)21)20-14-22(28-4-2)16-10-6-8-12-18(16)24(20)26/h5-14,25-26H,3-4H2,1-2H3 |
InChI-Schlüssel |
GUGGJGRHKOTILC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C2=CC=CC=C21)O)C3=C(C4=CC=CC=C4C(=C3)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
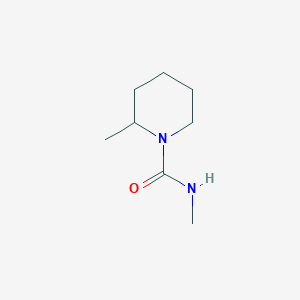
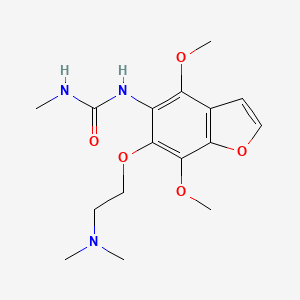
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
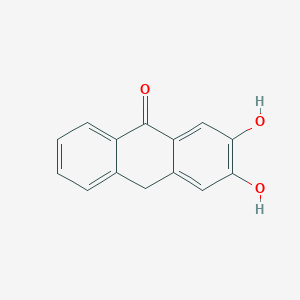
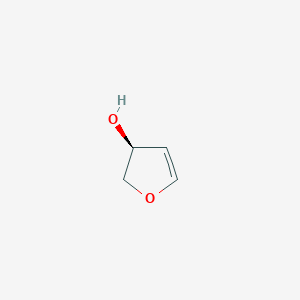
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
